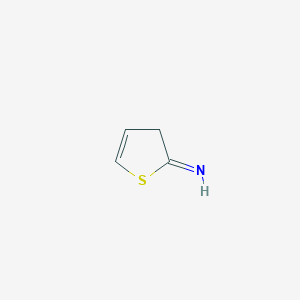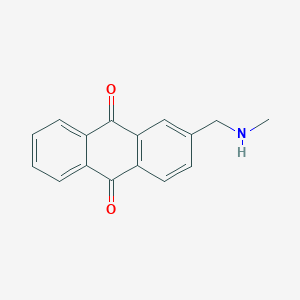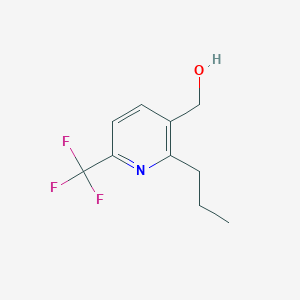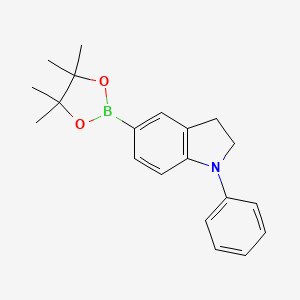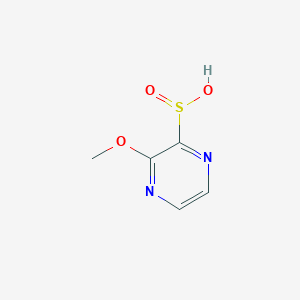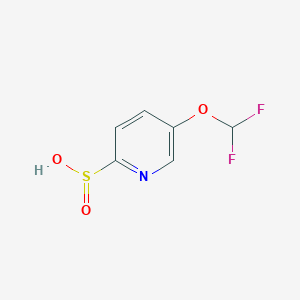
5-(Difluoromethoxy)pyridine-2-sulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Difluoromethoxy)pyridine-2-sulfinic acid is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group at the 5-position and a sulfinic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)pyridine-2-sulfinic acid typically involves the introduction of the difluoromethoxy group and the sulfinic acid group onto the pyridine ring. One common method involves the etherification of a pyridine derivative followed by sulfonation. For example, starting with a pyridine derivative, the difluoromethoxy group can be introduced using a difluoromethylating agent under suitable conditions. The sulfinic acid group can then be introduced through sulfonation reactions using reagents such as sulfur dioxide or sulfinic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize optimized reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high purity and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Difluoromethoxy)pyridine-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfinic acid group can be reduced to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted pyridine derivatives, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
5-(Difluoromethoxy)pyridine-2-sulfinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 5-(Difluoromethoxy)pyridine-2-sulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can act as a nucleophile or electrophile, participating in various chemical reactions. The difluoromethoxy group can influence the compound’s reactivity and stability, making it a valuable moiety in chemical and biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Difluoromethoxy)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
5-(Difluoromethoxy)pyridine-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Uniqueness
5-(Difluoromethoxy)pyridine-2-sulfinic acid is unique due to the presence of both the difluoromethoxy and sulfinic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H5F2NO3S |
|---|---|
Molekulargewicht |
209.17 g/mol |
IUPAC-Name |
5-(difluoromethoxy)pyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H5F2NO3S/c7-6(8)12-4-1-2-5(9-3-4)13(10)11/h1-3,6H,(H,10,11) |
InChI-Schlüssel |
NPWOMJHWGLOZSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OC(F)F)S(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


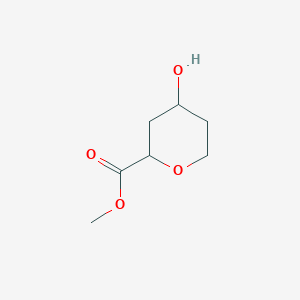
![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)
![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)
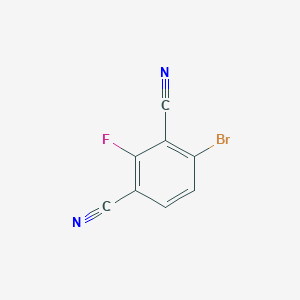
![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)

